

## A Comparative Guide to the Bioavailability of Dasatinib Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of various formulations of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following sections present key pharmacokinetic data, detailed experimental methodologies, and visual representations of Dasatinib's mechanism of action and the workflow of typical bioavailability studies.

## **Comparative Pharmacokinetic Data**

The oral bioavailability of Dasatinib can be influenced by its formulation, affecting key pharmacokinetic parameters that are crucial for therapeutic efficacy and safety. The following table summarizes data from comparative bioavailability and bioequivalence studies of different Dasatinib formulations, including the innovator product (Sprycel®, crystalline monohydrate), generic versions, a novel anhydrate formulation, and an amorphous solid dispersion (ASD) formulation.



| Formulati<br>on<br>Comparis<br>on                   | Dose   | Subjects                  | Cmax<br>(ng/mL)                         | Tmax (hr)                           | AUC<br>(ng·h/mL)                                                                                                               | Key Findings & Bioequiva lence Assessm ent                                                                                                               |
|-----------------------------------------------------|--------|---------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Generic vs.<br>Innovator<br>(Sprycel®)              | 100 mg | 12 CML-<br>CP<br>Patients | Test: 209.01 ± 58.69Ref: 223.07 ± 79.51 | Test: 1.1 ±<br>0.8Ref: 1.1<br>± 0.8 | AUC0-<br>τTest:<br>646.65 ±<br>185.67Ref:<br>695.84 ±<br>273.40AU<br>C0-∞Test:<br>668.11 ±<br>186.00Ref:<br>712.42 ±<br>278.08 | The two formulation s were found to be bioequivale nt.[1]                                                                                                |
| Generic (Abbott) vs. Innovator (Sprycel®) - Fasting | 100 mg | 32 Healthy<br>Volunteers  | -                                       |                                     |                                                                                                                                | Bioequival ence was demonstrat ed. The 90% CI for AUC0-t was 84.84% - 116.94%. For Cmax, a scaled- average bioequivale nce approach was used due to high |



|                                                             |                                 |                          | variability.<br>[2]                                                                                                                                                   |
|-------------------------------------------------------------|---------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Generic<br>(Abbott) vs.<br>Innovator<br>(Sprycel®)<br>- Fed | 100 mg                          | 37 Healthy<br>Volunteers | Bioequival ence was demonstrat ed. The 90% CI for Cmax and AUC0-t were 102.34% - 120.53% and 100.72% - 112.80%, respectivel y.[2]                                     |
| Anhydrate vs. Monohydra te (Innovator)                      | Test: 110.6<br>mgRef:<br>140 mg | 80 Healthy Volunteers    | The rate and extent of absorption were equivalent.  The anhydrate formulation showed substantiall y lower intra- and intersubject variability in exposure.  [3][4][5] |



| Amorphous Solid Dispersion (ASD) (XS004) vs. Crystalline (Innovator) | Test: 100<br>mgRef:<br>140 mg | Healthy<br>Volunteers | LS<br>Geometric<br>Mean<br>Ratio:<br>101% | Test: 1.25<br>(median)R<br>ef: 1.25<br>(median) | AUCO-<br>infLS<br>Geometric<br>Mean<br>Ratio: 92% | The 100 mg ASD formulation was bioequivale nt to the 140 mg crystalline formulation , with significantl y reduced intersubject variability in Tmax.[6] |
|----------------------------------------------------------------------|-------------------------------|-----------------------|-------------------------------------------|-------------------------------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amorphous<br>Solid<br>Dispersion<br>(ASD) vs.<br>Physical<br>Mixture |                               | -                     | ASD was<br>2.0-fold<br>higher             | ASD was<br>4.3-fold<br>faster                   | AUC0-<br>∞ASD was<br>1.5-fold<br>higher           | formulation significantl y improved dissolution and oral bioavailabil ity compared to a physical mixture of the drug and polymer.[7]                   |

# **Experimental Protocols**







The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the reliability of the findings. A generalized methodology for a comparative bioavailability/bioequivalence study of an oral solid dosage form of Dasatinib is outlined below.

### Study Design:

A typical study is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study.[10] This design is employed for both fasting and fed conditions to assess the influence of food on drug absorption. A sufficient washout period is maintained between the two periods to ensure the complete elimination of the drug from the previous period.

### Study Population:

Healthy adult male and female subjects are typically recruited for these studies.[10] The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.

Drug Administration and Sample Collection:

- Fasting Studies: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.
- Fed Studies: A standardized high-fat, high-calorie meal is served to the subjects, and the drug is administered shortly after.
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose). Plasma is separated and stored frozen until analysis.

#### Bioanalytical Method:

The concentration of Dasatinib in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

Pharmacokinetic and Statistical Analysis:



The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC. For a drug to be considered bioequivalent, these 90% CIs must fall within the predetermined range of 80.00% to 125.00%.[2]

### **Visualizations**

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for an oral solid dosage form.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Pharmacokinetics of generic dasatinib in the management of chronic myeloid leukemia in the choronie phase] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans PMC [pmc.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib | Semantic Scholar [semanticscholar.org]
- 9. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioavailability of Dasatinib Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557074#comparative-bioavailability-studies-of-dasatinib-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com